

Technical Guide: Synthesis and Characterization of Nitrosobis(2-hydroxyethyl)amine-d4

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Compound of Interest

Compound Name: Nitrosobis(2-hydroxyethyl)amine-d4

Cat. No.: B13711911

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Executive Summary

Nitrosobis(2-hydroxyethyl)amine-d4 (NDELA-d4) is the deuterium-labeled isotopologue of N-Nitrosodiethanolamine (NDELA), a potent carcinogen and a critical impurity monitored in pharmaceutical drug substances and cosmetic products. With the FDA and EMA enforcing strict Acceptable Intake (AI) limits for nitrosamines, the use of stable isotope-labeled internal standards (SIL-IS) is the gold standard for quantification via LC-MS/MS.

This guide details the synthesis, characterization, and analytical application of NDELA-d4. It is designed for researchers requiring a self-validating protocol for producing high-purity reference standards to support Isotope Dilution Mass Spectrometry (IDMS).

Chemical Profile & Safety

Warning: Nitrosamines are high-potency mutagenic carcinogens. All procedures must be conducted in a certified chemical fume hood using appropriate PPE (double nitrile gloves, respirator if aerosolization risk exists). All waste must be deactivated using a 50% NaOH/Sodium Hypochlorite solution.

Property	Data
Chemical Name	Nitrosobis(2-hydroxyethyl)amine-d4
Synonyms	N-Nitrosodiethanolamine-d4; 2,2'-(Nitrosoimino)bis-ethanol-d4
CAS Number	1173019-53-8 (Generic for labeled NDELA series; verify specific d4 lot)
Molecular Formula	
Molecular Weight	138.16 g/mol (vs. 134.13 for unlabeled)
Solubility	Highly soluble in water, methanol, DMSO
Stability	Light sensitive (store at -20°C, amber vials)

Synthesis Strategy

The synthesis of NDELA-d4 requires a "bottom-up" approach to ensure isotopic fidelity. The pathway involves the generation of the deuterated amine precursor followed by controlled nitrosation.

Retrosynthetic Analysis

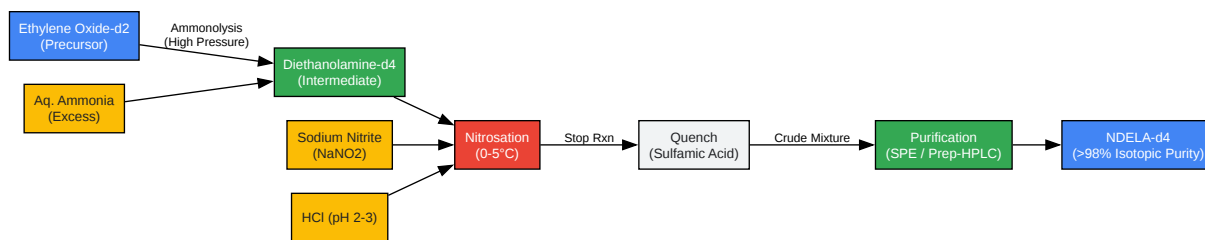
The target molecule is assembled via the nitrosation of Diethanolamine-d4. To achieve the specific d4 labeling pattern (typically symmetric

or

), the amine is synthesized from Ethylene Oxide-d2.

Workflow Diagram

The following diagram outlines the critical path from raw isotope material to the final purified standard.



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Caption: Step-wise synthesis workflow from deuterated ethylene oxide to purified NDELA-d4.

Detailed Experimental Protocol

Step 1: Synthesis of Diethanolamine-d4 (Precursor)

Note: Commercially available Diethanolamine-d4 is recommended to save time. If synthesizing:

- Reactants: Charge a high-pressure autoclave with Ethylene Oxide-d2 (2.0 eq) and aqueous Ammonia (1.0 eq).
- Conditions: Heat to 60-100°C for 2-4 hours.
- Separation: The reaction yields a mixture of Mono-, Di-, and Triethanolamine-d4. Fractionate via vacuum distillation to isolate Diethanolamine-d4 (BP ~268°C, but reduced pressure is required to prevent degradation).

Step 2: Nitrosation (The Critical Step)

This step converts the secondary amine to the nitrosamine.

Reagents:

- Diethanolamine-d4 (10 mmol, 1.09 g)
- Sodium Nitrite (

, 15 mmol, 1.04 g)

- Hydrochloric Acid (4M)
- Sulfamic Acid (Quencher)

Procedure:

- Dissolution: Dissolve Diethanolamine-d4 in 10 mL of water in a round-bottom flask. Cool to 0°C in an ice bath.
- Acidification: Slowly add 4M HCl dropwise until pH reaches 2.0–3.0. Causality: Acidic conditions generate the nitrosonium ion (), the active electrophile.
- Addition: Add Sodium Nitrite (dissolved in minimal water) dropwise over 20 minutes. Maintain temperature < 5°C.
 - Observation: Solution may turn pale yellow.
- Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.
- Quenching: Add solid Sulfamic Acid (1-2 eq excess relative to nitrite) to destroy residual nitrite. Validation: Use starch-iodide paper; it should remain white (no blue/black) if nitrite is consumed.

Step 3: Isolation and Purification

Do not distill nitrosamines due to thermal instability and explosion risk.

- Extraction: Saturate the aqueous phase with NaCl (salting out). Extract 3x with Ethyl Acetate (EtOAc).
 - Note: NDELA is highly polar; extraction efficiency with EtOAc is low. A better alternative is Solid Phase Extraction (SPE).
- SPE Protocol (Recommended):

- Cartridge: Porous Graphitic Carbon (PGC) or specialized Coconut Charcoal.
- Load aqueous reaction mixture.
- Wash with 100% Water (removes salts/acids).
- Elute with Methanol or Acetonitrile.
- Concentration: Evaporate solvent under a stream of nitrogen at <30°C.

Characterization & Validation

To certify the material as a Reference Standard, the following data must be acquired.

Mass Spectrometry (LC-MS/MS)

NDELA-d4 is identified by its mass shift (+4 Da) compared to the unlabeled analog.

- Ionization: ESI Positive Mode ()
- Parent Ion: m/z 139.1 (vs 135.1 for unlabeled)
- Fragmentation Logic:
 - Unlabeled NDELA (135)
74 (Loss of)
 - NDELA-d4 (139)
76 or 78 (Depending on deuterium location).
 - Guidance: If labeling is symmetric (), the loss of one arm removes 2 deuteriums. The remaining fragment retains 2 deuteriums.[1]

- Target Transition:139.1

76.1 (Quantifier).

Analyte	Precursor (m/z)	Product (m/z)	Collision Energy (eV)
NDELA (Unlabeled)	135.1	74.1	15
NDELA-d4	139.1	76.1	15
NDELA-d8 (Alt IS)	143.1	111.1	12

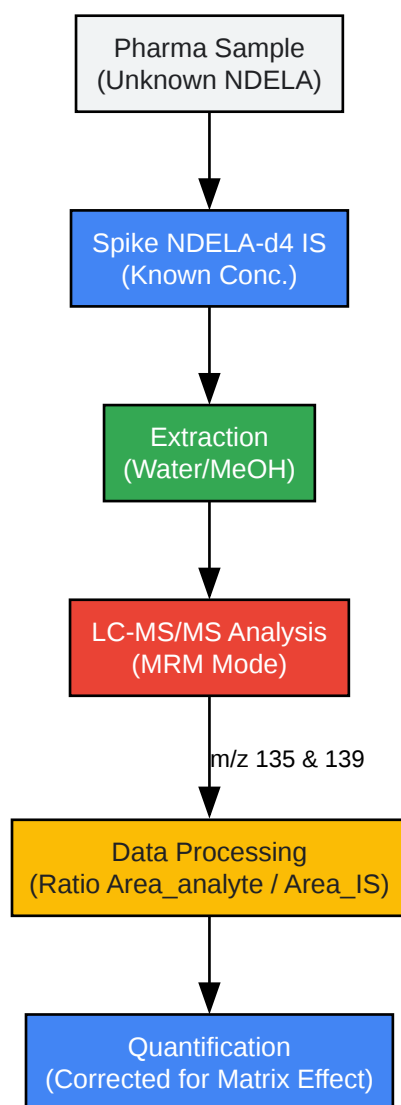
NMR Spectroscopy

Deuterium substitution results in the disappearance of specific proton signals and the simplification of coupling patterns.

- H NMR (Unlabeled): Two triplets at 3.5 ppm () and 3.8 ppm ().
- H NMR (NDELA-d4):
 - Assuming structure: The triplet at 3.8 ppm disappears. The triplet at 3.5 ppm becomes a singlet (decoupled).
 - Verification: Integration must show 4 protons total (vs 8 in unlabeled).

Analytical Workflow Diagram

The following DOT diagram illustrates the validation logic using the internal standard.



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Caption: Isotope Dilution Mass Spectrometry (IDMS) workflow for accurate nitrosamine quantification.

Storage and Stability

- Solvent: Store as a 1 mg/mL stock solution in Methanol-d4 (for NMR) or Methanol (for LC-MS).
- Temperature: -20°C or lower.

- Shelf Life: Re-test purity every 12 months. Nitrosamines can degrade via denitrosation if exposed to UV light or extreme pH.

References

- FDA Guidance for Industry: "Control of Nitrosamine Impurities in Human Drugs." Revision 2, Sept 2024. [[Link](#)]
- European Medicines Agency (EMA): "Nitrosamine impurities in human medicinal products." EMA/409815/2020. [[Link](#)]
- PubChem Compound Summary: N-Nitrosodiethanolamine (NDELA).^{[1][2][3][4]} [[Link](#)]
- Journal of Chromatography A: "Determination of N-nitrosodiethanolamine in cosmetic products by LC-MS/MS." [[Link](#)]

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